Tetrahydroamentoflavona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrahydroamentoflavone (THAF) is a natural flavonoid found in several plant species. It is a derivative of amentoflavone, a compound found in the bark of the Chinese tree, Ginkgo biloba. THAF has a wide range of potential applications in the scientific and medical fields, due to its unique biochemical and physiological properties. It is a promising compound for use in laboratory experiments, due to its stability and low toxicity.

Aplicaciones Científicas De Investigación

Aplicaciones Antiinflamatorias

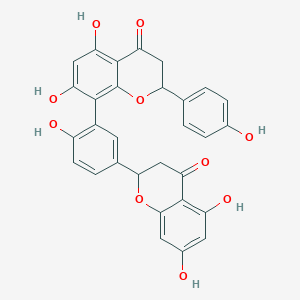

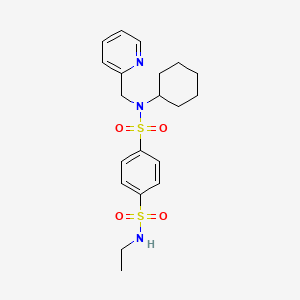

Tetrahydroamentoflavona se ha identificado como un compuesto antiinflamatorio en extractos de frutos de olivo chino (Canarium Album L.). Se aisló mediante diversas técnicas cromatográficas y su estructura se dilucidó a través de espectros de resonancia magnética nuclear de protones (RMN). El compuesto mostró efectos antiinflamatorios significativos en macrófagos de ratón estimulados con lipopolisacárido (LPS), lo que sugiere su posible uso como ingrediente de alimentos saludables con propiedades antiinflamatorias {svg_1}.

Actividad Antimicrobiana

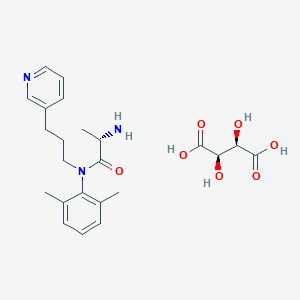

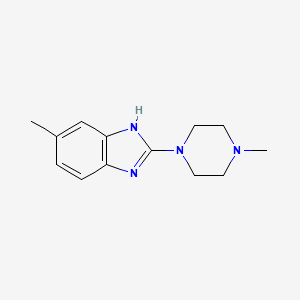

Las investigaciones han demostrado que this compound posee una fuerte actividad antibacteriana contra ciertas cepas como Bacillus subtilis y Staphylococcus carnosus. Se encontró que la concentración mínima inhibitoria (CMI) fue ≥ 0.063 mg/mL, lo que indica su potencial como agente antibacteriano {svg_2}.

Potencial Anticancerígeno

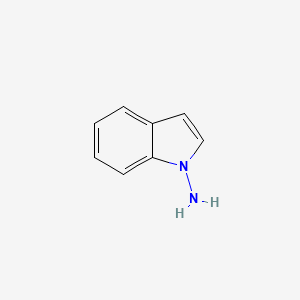

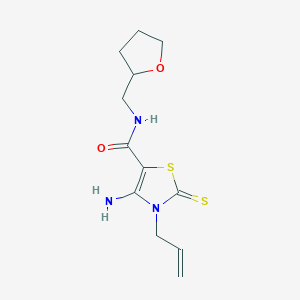

This compound ha estado involucrada en la actividad anticancerígena al mediar diversas vías de señalización. Ha mostrado promesa en la inhibición del crecimiento de células cancerosas, lo que la convierte en un tema de interés en la investigación oncológica {svg_3}.

Capacidades Antivirales

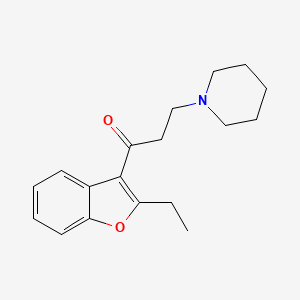

El compuesto ha mostrado capacidades antivirales potenciales, incluida la actividad contra el SARS-CoV-2. Se une a la proteasa principal (Mpro/3CLpro), al dominio de unión al receptor de la proteína de espiga (RBD) y a la ARN polimerasa dependiente de ARN (RdRp) del virus, lo que sugiere su uso como fármaco terapéutico para controlar las infecciones virales {svg_4}.

Mecanismo De Acción

Target of Action

Tetrahydroamentoflavone (THA) is a biflavonoid that has been found to interact with several targets. It has been reported to mediate various signaling pathways such as extracellular signal-regulated kinase (ERK), nuclear factor kappa-B (NF-κB), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) . These targets play a crucial role in cellular processes such as inflammation, cell proliferation, and apoptosis .

Mode of Action

THA interacts with its targets through various mechanisms. For instance, it has been shown to block apoptotic cell death by reducing the activation of caspase 3 and PARP . It also exhibits antioxidant activity through metal-chelating and radical-scavenging, which involves donating a hydrogen atom (H·) and an electron (e) .

Biochemical Pathways

THA affects several biochemical pathways. It is involved in anti-cancer activity by mediating various signaling pathways such as ERK, NF-κB, and PI3K/Akt . These pathways play a crucial role in regulating cell growth, proliferation, and survival. By modulating these pathways, THA can inhibit the growth of cancer cells and induce apoptosis .

Result of Action

At the molecular and cellular level, THA has been shown to have multiple effects. It has strong antioxidant activity, with IC50 values indicating it possesses 2.54 times the total antioxidant level than the standard antioxidant Trolox . It also has anti-inflammatory, anti-oxidation, anti-microorganism, metabolism regulation, neuroprotection, radioprotection, musculoskeletal protection, and antidepressant effects .

Direcciones Futuras

Tetrahydroamentoflavone has shown promising results in antibacterial activity studies . Even slight differences in the chemical structure have fundamental effects on the activity of isolated biflavonoids. This suggests a specific binding of these substances in bacteria and thus enables detailed investigations of the mode of action in the future .

Análisis Bioquímico

Biochemical Properties

Tetrahydroamentoflavone plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions of tetrahydroamentoflavone is with xanthine oxidase, an enzyme involved in the oxidative metabolism of purines. Tetrahydroamentoflavone acts as a potent inhibitor of xanthine oxidase, thereby reducing the production of uric acid and reactive oxygen species . Additionally, tetrahydroamentoflavone exhibits strong antioxidant activity by scavenging free radicals and chelating metal ions . These interactions highlight the compound’s potential in mitigating oxidative stress-related conditions.

Cellular Effects

Tetrahydroamentoflavone exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, tetrahydroamentoflavone has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) . Moreover, it has been observed to induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins . These cellular effects suggest that tetrahydroamentoflavone may have potential therapeutic applications in inflammatory and cancer-related diseases.

Molecular Mechanism

The molecular mechanism of tetrahydroamentoflavone involves several key interactions at the molecular level. Tetrahydroamentoflavone exerts its effects through binding interactions with various biomolecules, enzyme inhibition, and changes in gene expression. For example, tetrahydroamentoflavone binds to the active site of xanthine oxidase, inhibiting its activity and reducing the production of reactive oxygen species . Additionally, tetrahydroamentoflavone has been shown to modulate the expression of genes involved in oxidative stress response and inflammation . These molecular interactions contribute to the compound’s overall biochemical and therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetrahydroamentoflavone have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Tetrahydroamentoflavone has been found to be relatively stable under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have shown that tetrahydroamentoflavone maintains its antioxidant and anti-inflammatory properties, suggesting its potential for sustained therapeutic use

Dosage Effects in Animal Models

The effects of tetrahydroamentoflavone vary with different dosages in animal models. Studies have shown that low to moderate doses of tetrahydroamentoflavone exhibit beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, tetrahydroamentoflavone may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage range for therapeutic applications of tetrahydroamentoflavone in animal models.

Metabolic Pathways

Tetrahydroamentoflavone is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. One of the key metabolic pathways of tetrahydroamentoflavone involves its conversion to metabolites through phase I and phase II enzymatic reactions . These reactions include hydroxylation, glucuronidation, and sulfation, which facilitate the compound’s excretion from the body . Additionally, tetrahydroamentoflavone has been shown to modulate metabolic flux and metabolite levels, further influencing its overall biochemical effects .

Transport and Distribution

The transport and distribution of tetrahydroamentoflavone within cells and tissues are critical for its biological activity. Tetrahydroamentoflavone is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, tetrahydroamentoflavone can accumulate in various cellular compartments, including the cytoplasm and mitochondria . This distribution pattern is essential for its antioxidant and anti-inflammatory effects, as it allows tetrahydroamentoflavone to target specific cellular sites of action .

Subcellular Localization

The subcellular localization of tetrahydroamentoflavone plays a significant role in its activity and function. Tetrahydroamentoflavone has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is facilitated by targeting signals and post-translational modifications that direct tetrahydroamentoflavone to these compartments . The subcellular localization of tetrahydroamentoflavone is crucial for its role in modulating oxidative stress, inflammation, and other cellular processes .

Propiedades

IUPAC Name |

8-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-10,24-25,31-36H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTQJSQDLWNWTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3=C(C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-8-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1208304.png)

![N-[1-[(2-bromophenyl)methyl]-2-oxo-3-pyridinyl]butanamide](/img/structure/B1208310.png)

![3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyl-5-tetrazolyl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one](/img/structure/B1208312.png)

![1-[(3,4-Dimethoxyphenyl)-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2,3-dihydroindole](/img/structure/B1208315.png)

![8,8-Dimethyl-3-[(2-propylpentanoyl)oxy]-8-azoniabicyclo[3.2.1]octane](/img/structure/B1208317.png)

![1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B1208319.png)

![1-(2-Chloro-6-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B1208321.png)

![3-chloro-N-methyl-N-[4-(1-pyrrolidinyl)but-2-ynyl]benzamide](/img/structure/B1208324.png)